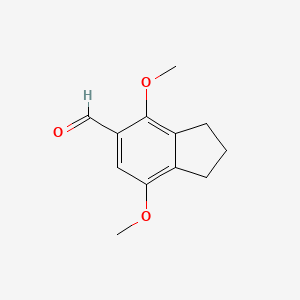

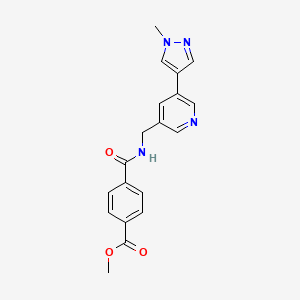

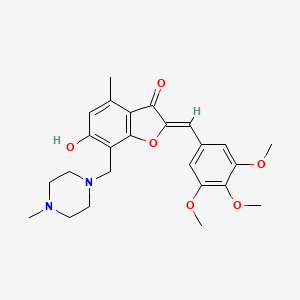

![molecular formula C17H15N5O3S B2593515 4-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 2034505-11-6](/img/structure/B2593515.png)

4-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a pyrazolo[1,5-a]pyrimidine derivative . It has been found to stimulate neurogenesis of human-induced pluripotent stem cells (hiPSCs) and suppress the growth and metastasis of lung cancer .

Synthesis Analysis

The synthesis of this compound involves the reaction of sodium 3- (5-methyl-1- (p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines and its diazonium salt, and active methylene compounds .Molecular Structure Analysis

The N atoms of the pyrazole and pyrimidine were hydrogen bound with ASP-107 and LEU-25 residues respectively . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Chemical Reactions Analysis

The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3-d]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis

The compound is a bright-yellow powder with a melting point of 138–139°С . The 1H NMR spectrum, δ, ppm (J, Hz): 1.20 (6H, s, 2CH3); 1.96 (3H, s, CH3); 3.76 (3H, s, OCH3); 4.24 (3H, s, OCH3); 5.51 (1H, s, H-3 quinoline); 6.84 (1H, d, J = 3.0, H quinoline); 7.46–7.50 (2H, m, H Ar); 7.98 (1H, d, J = 3.0, H quinoline); 8.04–8.08 (2H, m, H Ar); 8.47 (1H, s, H pyrazole); 8.75 (1H, br. s, NH) .科学的研究の応用

Metabolism and Pharmacokinetics

Studies such as those conducted by Shilling et al. (2010) on "Metabolism, Excretion, and Pharmacokinetics of [14C]INCB018424" offer insights into the absorption, distribution, metabolism, and excretion (ADME) of pharmacologically active compounds. These studies are crucial for understanding how drugs are processed in the body and the efficiency of drug delivery systems, which could be relevant for compounds with similar structures or targets. The detailed pharmacokinetic profiles help in optimizing dosage forms and schedules for improved therapeutic outcomes [Shilling et al., 2010].

Mechanism of Action

The action mechanisms of specific drugs, such as those inhibiting Janus tyrosine kinase (JAK) pathways, provide a foundation for understanding how similar complex compounds may interact with biological targets. Research into these mechanisms aids in the discovery and development of new therapeutic agents that can modulate specific biochemical pathways for disease treatment and management.

Drug Resistance and Molecular Genetics

Investigations into the genetic markers of drug resistance, as seen in studies on malaria treatment (e.g., treatment of falciparum malaria with sulfalene and trimethoprim), are critical for developing new compounds that can overcome resistance. Understanding the genetic basis of resistance helps in designing drugs that are more effective against resistant strains of pathogens [Martin & Arnold, 1968].

Environmental and Health Impacts

Research on the environmental exposure to various compounds and their potential health impacts, such as the study on organophosphorus and pyrethroid pesticides by Babina et al. (2012), highlights the importance of evaluating the safety profiles of chemical compounds. This research area is essential for assessing the risks associated with the exposure to certain compounds and for developing safer alternatives [Babina et al., 2012].

Safety And Hazards

将来の方向性

The compound has attracted wide pharmaceutical interest because of their antitrypanosomal activity . It has beneficial properties as antimetabolites in purine biochemical reactions . This class of compounds has been reported to have other activities such as HMG-CoA reductase inhibitors , COX-2 selective inhibitors , AMP phosphodiesterase inhibitors , KDR kinase inhibitors , selective peripheral benzodiazepine receptor ligaments , antimicrobial agents , and as antianxiety agents . Recently other pharmaceutical activities have been reported, for example, as an agent for the treatment of sleep disorders and as an oncological agent .

特性

IUPAC Name |

11-oxo-N-pyrazolo[1,5-a]pyrimidin-6-yl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O3S/c23-16-2-1-11-7-14(8-12-4-6-21(16)17(11)12)26(24,25)20-13-9-18-15-3-5-19-22(15)10-13/h3,5,7-10,20H,1-2,4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLLJDCCKISYTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CN5C(=CC=N5)N=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2593432.png)

![N-[3-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide](/img/structure/B2593452.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2593454.png)